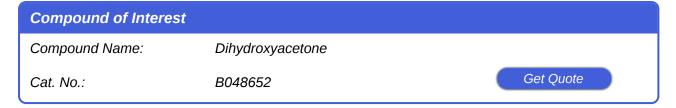


# discovery and history of dihydroxyacetone in scientific research

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An In-depth Technical Guide to the Discovery and Scientific History of **Dihydroxyacetone** 

### **Abstract**

**Dihydroxyacetone** (DHA), a simple three-carbon sugar, is the most prominent active ingredient in sunless tanning products. Its journey from a metabolic intermediate and an experimental oral medication to a cornerstone of the cosmetic industry is a testament to serendipitous scientific observation and subsequent chemical investigation. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental protocols related to DHA for researchers, scientists, and drug development professionals.

### **Discovery and Historical Milestones**

The history of **dihydroxyacetone** is marked by key observational leaps that transformed its scientific and commercial trajectory.

### Early Observations (1920s)

The first recognition of DHA's skin-coloring properties occurred in the 1920s. German scientists observed that DHA, when spilled during its use in the X-ray process, caused the surface of the skin to turn brown.[1][2] However, this phenomenon was not explored for cosmetic purposes at the time. During this period, DHA was also investigated as a potential sweetener and glucose substitute for diabetic patients.[3][4][5]



### The Wittgenstein Studies (1950s)

The pivotal moment in DHA's history came in the 1950s through the research of Dr. Eva Wittgenstein at the University of Cincinnati Children's Hospital.[1][5][6] Her work involved administering large oral doses of DHA to children with glycogen storage disease.[1][4] Healthcare workers and Wittgenstein noticed that when the children spat or spilled the substance onto their skin, brown patches appeared after a few hours.[1][6]

Intrigued, Wittgenstein conducted further experiments by applying DHA solutions to her own skin, consistently reproducing the pigmentation effect.[1] Her research concluded that the reaction was confined to the stratum corneum, the outermost layer of dead skin cells, and did not appear to penetrate deeper.[1] This discovery laid the foundation for DHA's use as a topical skin-coloring agent.

## Commercialization and Formulation Development (1960s-Present)

The first commercial sunless tanning lotion, "Quick Tan" or "QT," was introduced by Coppertone in the 1960s.[1][7] These initial formulations often produced an unnatural orange hue.[3] Subsequent research led to more refined products, partly by using lower DHA concentrations (typically 3-5%) to achieve a more natural-looking tan.[3] The popularity of sunless tanners grew significantly in the 1990s and beyond, driven by increasing public awareness of the health risks associated with ultraviolet (UV) radiation exposure.[2] Today, DHA is the only active ingredient approved by the U.S. Food and Drug Administration (FDA) for sunless tanning applications.[4]

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} caption: "Figure 1: Historical timeline of **Dihydroxyacetone** (DHA) research and commercialization."

### **Physicochemical Properties and Synthesis**

DHA (C<sub>3</sub>H<sub>6</sub>O<sub>3</sub>) is a simple, hygroscopic, white crystalline powder and the simplest of all ketoses.[1] In its normal solid form, it exists as a dimer which slowly dissolves in water and



converts to the active monomer.[1][8]

Property	Value	Source
Molar Mass	90.078 g⋅mol <sup>-1</sup>	[1]
Melting Point	89 to 91 °C	[1]
IUPAC Name	1,3-Dihydroxypropan-2-one	[1]
CAS Number	96-26-4	[1]
Solubility in Water	>110 mg/mL	[9]
logP (Octanol/Water)	-1.95	[8]
Appearance	White crystalline powder	[1]

Synthesis: DHA can be prepared through the mild oxidation of glycerol using reagents like hydrogen peroxide with a ferrous salt catalyst.[1] However, the primary industrial-scale method is the microbial fermentation of glycerol by bacteria, most notably Gluconobacter oxydans.[4][9] [10] This biotransformation is highly efficient and remains the cornerstone of commercial DHA production.[10]

### **Mechanism of Action: The Maillard Reaction**

The skin-browning effect of DHA is not a dye or stain but a chemical reaction with the stratum corneum. This non-enzymatic glycation process is known as the Maillard reaction.[11][12]

- Reaction Site: DHA reacts with the primary and secondary amine groups of amino acids found in the keratin proteins of the stratum corneum.[4][7]
- Key Reactants: Key amino acids involved include arginine, lysine, glycine, and histidine.[12]
   [13][14] The free guanido group in arginine is a particularly important reaction site.[14]
- Products: The reaction produces a heterogeneous mixture of high-molecular-weight, nitrogenous brown polymers known as melanoidins.[7][12]
- Kinetics: The tan begins to appear within 1 to 2 hours of application, reaches its peak effect within 24 to 48 hours, and typically lasts for 5 to 7 days.[12] The color gradually fades as the



dead skin cells of the stratum corneum are naturally shed.[7][12]

The intensity of the color is dependent on the concentration of DHA applied and the thickness of the stratum corneum, which is why areas like elbows and knees can appear darker.

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### **Metabolism and Biological Effects**

In biological systems, DHA is an intermediate in carbohydrate metabolism. It can be phosphorylated by triose kinase to form **dihydroxyacetone** phosphate (DHAP), a key molecule in the glycolysis pathway.[15][16][17] DHAP is an important precursor for both lipid biosynthesis and gluconeogenesis.[17][18]

While topical DHA is generally considered safe and its action is primarily limited to the stratum corneum, some in-vitro studies have raised questions about its effects on living cells. Research on cultured human keratinocytes (HaCaT cells) has shown that DHA can induce DNA damage, block the G2/M phase of the cell cycle, and lead to apoptosis at certain concentrations (5-50 mM).[19] Other studies suggest that topical application may generate free radicals, particularly when combined with UV exposure.[1][4]

However, regulatory bodies have extensively reviewed the safety of DHA. The European Commission's Scientific Committee on Consumer Safety (SCCS) concluded that DHA used in self-tanning formulations up to 10% will not pose a risk to the health of the consumer.[20][21] The FDA's approval is for external application, and it recommends shielding mucous membranes from exposure during spray applications.[5][22]

# Key Experimental Protocols Protocol: Synthesis of Monomeric DHA from Glyceraldehyde

This protocol describes a method for generating monomeric DHA, which is often preferable for metabolic studies to avoid the complexities of the commercial dimer form.[23]



•	Objective: To convert glyceraldehyde (GA) to monomeric dihydroxyacetone (DHA) using a
	hydroxyapatite catalyst.

- Materials:
  - Glyceraldehyde (GA)
  - Hydroxyapatite
  - Deionized water
  - o 7 mL reaction vial
  - Oil bath with stirrer and temperature control
  - Filtration apparatus
  - NMR for analysis
- Methodology:
  - Combine 90 mg (1.00 mmol) of glyceraldehyde and 60 mg (0.12 mmol) of hydroxyapatite in a 7 mL vial.
  - Add 2 mL of water to the vial.
  - Place the vial in an oil bath and heat the reaction mixture to 80 °C.
  - Stir the mixture continuously for 1 hour.
  - After 1 hour, remove the vial from the oil bath and allow it to cool.
  - Filter the mixture to remove the solid hydroxyapatite catalyst.
  - Analyze the filtrate by ¹H NMR and ¹³C NMR to confirm the conversion to DHA and assess purity.[23]



## Protocol: Quantitative Analysis of DHA in Self-Tanning Creams via HPLC

This protocol outlines a selective method for determining the concentration of DHA in a complex cosmetic matrix.[24]

- Objective: To extract and quantify DHA from a self-tanning cream using HPLC with UV detection after derivatization.
- Materials:
  - Self-tanning cream sample
  - Hydroxyacetone (HA) as internal standard
  - NaCl saturated aqueous solution
  - Pentafluorobenzylhydroxylamine (PFBHA) solution (10 mg/mL)
  - Citrate buffer (pH 4.0)
  - Acetonitrile (HPLC grade)
  - Reversed-phase C18 HPLC column
  - HPLC system with UV detector set to 262 nm
- Methodology:
  - Extraction: Accurately weigh a sample of the cream. Extract DHA and the internal standard
     (HA) from the cream matrix using a NaCl saturated aqueous solution.
  - Derivatization: Take a small aliquot of the aqueous extract and add the PFBHA solution.
     Allow the reaction to proceed for 5 minutes at room temperature in the citrate buffer (pH
     4.0) to form the pentafluorobenzyloxime derivative of DHA.
  - Sample Preparation: Add NaCl saturated solution and acetonitrile to the derivatized sample to prepare it for injection.



- HPLC Analysis: Inject the prepared sample onto the C18 column. Elute with an acetonitrile/water mobile phase.
- Detection & Quantification: Detect the DHA derivative at 262 nm. Quantify the DHA concentration by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of DHA.[24]

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### Conclusion

**Dihydroxyacetone**'s journey from an accidental discovery to a cosmetic staple is a compelling narrative in applied science. Initially observed for its skin-coloring properties in the 1920s and scientifically validated in the 1950s, it now forms the basis of a significant global industry. The core of its function lies in the Maillard reaction, a well-understood chemical process that provides a temporary tan without the risks of UV radiation. While ongoing research continues to explore its broader biological effects, DHA remains a key compound in cosmetic science, with established protocols for its synthesis, formulation, and analysis. This guide provides a foundational technical understanding for professionals engaged in research and development in this field.

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